5-Hexylpyrimidine-2,4,6-triamine
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Overview
Description
5-Hexylpyrimidine-2,4,6-triamine is an organic compound with the molecular formula C10H19N5. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a hexyl group attached to the pyrimidine ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexylpyrimidine-2,4,6-triamine typically involves the reaction of hexylamine with a pyrimidine derivative under controlled conditions. One common method involves the use of 2,4,6-trichloropyrimidine as a starting material, which reacts with hexylamine in the presence of a base such as sodium hydroxide to yield the desired product . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hexylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Hexylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Hexylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: A closely related compound with similar structural features but without the hexyl group.
1,3,5-Triazines: Another class of compounds with a similar nitrogen-containing ring structure but different substitution patterns.
Uniqueness
5-Hexylpyrimidine-2,4,6-triamine is unique due to the presence of the hexyl group, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
94087-72-6 |
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Molecular Formula |
C10H19N5 |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
5-hexylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H19N5/c1-2-3-4-5-6-7-8(11)14-10(13)15-9(7)12/h2-6H2,1H3,(H6,11,12,13,14,15) |
InChI Key |
RLGBSGOJEYAKKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(N=C(N=C1N)N)N |
Origin of Product |
United States |
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